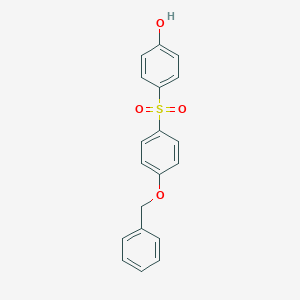

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4S/c20-16-6-10-18(11-7-16)24(21,22)19-12-8-17(9-13-19)23-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJWCBDMZHMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63134-33-8 | |

| Record name | 4-[[4-(Phenylmethoxy)phenyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[[4-(phenylmethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-[[p-benzyloxyphenyl]sulphonyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol CAS 63134-33-8

A comprehensive technical guide on 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS 63134-33-8) requires a deep dive into its chemical and physical properties, synthesis, analysis, and applications, particularly for an audience of researchers and drug development professionals. This guide will be structured to provide not just information, but also actionable insights and methodologies.

Core Identity and Physicochemical Landscape

This compound, also known by synonyms such as 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone and Bisphenol S-monobenzyl ether, is an organic compound with the chemical formula C₁₉H₁₆O₄S.[1][2][3] Its structure is characterized by a diarylsulfone core, where one phenyl ring is substituted with a hydroxyl group (-OH) and the other with a benzyloxy group (-OCH₂C₆H₅).[2] This asymmetric substitution is key to its utility as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 63134-33-8 | [1][4][5] |

| Molecular Formula | C₁₉H₁₆O₄S | [1][3][5] |

| Molecular Weight | 340.39 g/mol | [3][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 166-170 °C | [3][4][6] |

| Boiling Point (Predicted) | 558.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [3][4][5] |

| Solubility | Soluble in methanol and other polar organic solvents like chloroform. | [4][7] |

| Storage | Sealed in a dry environment at room temperature.[4] For long-term storage, -20°C under an inert atmosphere is recommended.[7] |

Synthesis and Purification: A Reproducible Workflow

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a bis(4-hydroxyphenyl) sulfone with benzyl bromide in the presence of a suitable base. This selectively protects one of the phenolic hydroxyl groups.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve bis(4-hydroxyphenyl) sulfone (1.0 eq) in acetone.

-

Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the slow addition of benzyl bromide (1.0-1.1 eq). The slight excess of benzyl bromide can be adjusted based on reaction monitoring.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.

-

Extraction: The residue is redissolved in ethyl acetate and washed sequentially with water and brine to remove any remaining inorganic salts and impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic protons, and the phenolic hydroxyl proton.[1][8][9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water) and UV detection is a standard method for analyzing phenolic compounds.[11][12][13]

Applications in Research and Drug Development

The diarylsulfone moiety is a significant pharmacophore in medicinal chemistry, known for its presence in various therapeutic agents.[14][15][16] These structures are valued for their chemical stability and their ability to act as hydrogen bond acceptors.[17]

As a Versatile Chemical Intermediate

The primary application of this compound is as an intermediate in organic synthesis.[2] Its bifunctional nature, with a nucleophilic phenol and a protected phenol that can be deprotected in a later step, allows for the sequential introduction of different functionalities. This makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[2][18]

Potential Therapeutic Applications

-

Anticancer Agents: The diarylsulfone core is a feature in some anticancer compounds.[17][19] The structure of BPS-BP could serve as a scaffold for the development of new anticancer agents.

-

Enzyme Inhibitors: Diarylsulfone derivatives have been identified as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[14]

-

Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors: Diarylsulfone sulfonamides have been identified as inhibitors of sFRP-1, which has implications for bone-related disorders.[15][16]

-

Androgen Receptor Antagonists: Phenolic derivatives are being explored as androgen receptor antagonists for the treatment of prostate cancer.[20]

Logical Framework for Application

Caption: Logical flow from the core compound to potential therapeutic applications.

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It also causes skin and serious eye irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of more complex molecules. Its well-defined physicochemical properties and the established role of the diarylsulfone core in medicinal chemistry make it a valuable tool for researchers and professionals in drug discovery and development. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this compound in a research setting.

References

- Current time information in St Louis, MO, US. (n.d.). Google Search.

- 63134-33-8 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.

- CAS: 63134-33-8 - ChemBK. (n.d.). ChemBK.

- Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID - PubChem - NIH. (n.d.). PubChem.

- 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem. (n.d.). PubChem.

- CAS 63134-33-8: p-[[p-benzyloxyphenyl]sulphonyl]phenol - CymitQuimica. (n.d.). CymitQuimica.

- Buy this compound from JHECHEM CO LTD - ECHEMI. (n.d.). ECHEMI.

- 4-[(4-Benzyloxyphenyl)sulfonyl]phenol CAS#: 63134-33-8; ChemWhat Code: 72330. (n.d.). ChemWhat.

- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed. (n.d.). PubMed.

- 4-(benzyloxy)phenylsulfonyl)phenol | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound - Oakwood Chemical. (n.d.). Oakwood Chemical.

- Identification of diarylsulfone sulfonamides as secreted frizzled related protein-1 (sFRP-1) inhibitors - PubMed. (n.d.). PubMed.

- Identification of Diarylsulfone Sulfonamides as Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.).

- A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. (n.d.).

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - Supporting Information. (n.d.).

- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (n.d.). PubMed Central.

- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | LGC Standards. (n.d.). LGC Standards.

- Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights. (n.d.).

- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017, March 29). Scirp.org.

- 4-BENZYLPHENOL(101-53-1) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | CAS 97042-18-7 | SCBT. (n.d.). Santa Cruz Biotechnology.

- (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - ResearchGate. (2025, August 6). ResearchGate.

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023, September 7). GSC Online Press.

- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Semantic Scholar. (2017, March 3). Semantic Scholar.

- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4-Benzyloxyphenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- Certificate of Analysis - LGC Standards. (2024, February 1). LGC Standards.

Sources

- 1. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 63134-33-8: p-[[p-benzyloxyphenyl]sulphonyl]phenol [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 63134-33-8 | CAS DataBase [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemwhat.com [chemwhat.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. 4-BENZYLPHENOL(101-53-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]

- 14. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of diarylsulfone sulfonamides as secreted frizzled related protein-1 (sFRP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. iomcworld.com [iomcworld.com]

- 18. nbinno.com [nbinno.com]

- 19. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol molecular weight

<-33> A Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, replicable protocol for its synthesis and purification. Furthermore, it establishes a framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The guide also explores the compound's applications, particularly its emerging role as a versatile intermediate and a pharmacologically active agent in drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a vital resource for the synthesis, analysis, and application of this compound.

Introduction to this compound

This compound, also known as Bisphenol S-monobenzyl ether (BPS-MPE), is an aromatic sulfone derivative. The presence of a sulfonyl group connecting two phenolic rings, one of which is protected by a benzyl ether, imparts a unique combination of chemical reactivity and structural rigidity. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. Phenolic compounds, in general, are widely recognized for their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties, making them a cornerstone of drug discovery and development.[1]

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. These parameters are critical for reaction stoichiometry, analytical characterization, and predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₄S | [2][3] |

| Molecular Weight | 340.4 g/mol | [2][4] |

| Exact Mass | 340.07693016 Da | [2] |

| CAS Number | 63134-33-8 | [3][5][6] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 166-168 °C | [5] |

| IUPAC Name | 4-((4-(phenylmethoxy)phenyl)sulfonyl)phenol | [2] |

| Common Synonyms | BPS-MPE, 4-Benzyloxy-4'-hydroxydiphenyl sulfone | [2][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective benzylation of Bisphenol S (4,4'-sulfonyldiphenol). The protocol described below is a standard laboratory procedure designed to favor mono-substitution and minimize the formation of the dibenzylated byproduct.

Synthesis Workflow

The synthesis involves a nucleophilic substitution reaction where one of the phenolic hydroxyl groups of Bisphenol S acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide. The use of a base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup : To a round-bottom flask, add Bisphenol S (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone. Stir the suspension vigorously.

-

Addition of Reagent : Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction : Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound.

Expert Insight : The choice of a relatively weak base like K₂CO₃ and a slight excess of benzyl bromide is a deliberate strategy to favor the mono-benzylated product over the di-substituted version. Acetone is an excellent solvent for this Sₙ2 reaction as it readily dissolves the organic components while being polar enough to facilitate the reaction.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the benzylic CH₂ protons around δ 5.1 ppm, and a singlet for the phenolic OH. |

| ¹³C NMR | Signals corresponding to the distinct aromatic carbons, the benzylic carbon, and the carbons attached to oxygen and sulfur. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass (340.08). |

| HPLC Purity | A single major peak indicating >95% purity when monitored at a suitable UV wavelength (e.g., 254 nm).[7] |

Self-Validation : The combination of these techniques provides a self-validating system. The mass spectrometry confirms the molecular weight, NMR confirms the specific chemical structure and arrangement of atoms, and HPLC verifies the purity of the bulk sample. A certificate of analysis for a similar compound shows how these techniques are used for quality control.[7]

Applications in Research and Drug Development

While originally used as an intermediate in materials science, for instance in the synthesis of liquid crystals[8], this compound and its analogs are gaining attention in medicinal chemistry. The core diphenyl sulfone structure is a known pharmacophore that can interact with various biological targets.

Role as a Potential Endocrine-Modulating Agent

Derivatives of diphenyl sulfone are being investigated for their potential to act as antagonists for nuclear receptors, such as the androgen receptor (AR).[9] The phenol group on the molecule provides a key hydrogen bonding point, which can be crucial for binding to the ligand-binding domain of these receptors. The development of novel AR antagonists is a significant area of research for treating prostate cancer.[9]

Caption: Potential interaction pathway with nuclear hormone receptors.

Intermediate for Synthesis

The phenolic hydroxyl group and the benzyl ether provide two distinct points for further chemical modification. The phenol can be used in reactions like etherification or esterification, while the benzyl group can be removed through hydrogenolysis to reveal another phenol, allowing for differential functionalization of the two aromatic rings. This versatility makes it a valuable building block for creating libraries of compounds for drug screening. The synthesis of its parent compound, 4-(benzyloxy)phenol, is a well-established industrial process.[10][11]

Conclusion

This compound is more than a molecule with a defined molecular weight of 340.4 g/mol ; it is a versatile chemical entity with significant potential. This guide has provided the essential technical details for its synthesis, characterization, and application. For researchers in drug discovery, the diphenyl sulfone core, combined with the strategic placement of functional groups, offers a promising scaffold for developing novel therapeutics, particularly in the realm of endocrine-related diseases.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 113063, Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.

- Oakwood Chemical (2024). This compound.

- LookChem (2024). Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights.

- Uchida, K., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry.

- Dana Bioscience (2024). 4-[(4-Benzyloxyphenyl)sulfonyl]phenol.

- Google Patents (1996). JPH085832B2 - Method for producing 4-benzyloxyphenol.

- Cihaner, A., & Alkan, C. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry.

- GSC Online Press (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. 4-(benzyloxy)phenylsulfonyl)phenol | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. danabiosci.com [danabiosci.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: Structure, Synthesis, and Therapeutic Potential

Foreword: Unveiling the Potential of a Diaryl Sulfone

In the landscape of modern drug discovery, the rational design of small molecules with specific biological activities is paramount. The diaryl sulfone scaffold has emerged as a privileged structure, present in a multitude of compounds with diverse therapeutic applications. This guide focuses on a particularly intriguing derivative, 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol. Its structure, combining the diaryl sulfone core with a benzyloxy protective group and a reactive phenol, presents a unique confluence of chemical properties that beckon exploration for novel therapeutic interventions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical characteristics, a robust synthesis protocol, and an exploration of its potential biological activities based on established structure-activity relationships within this chemical class.

Molecular Architecture and Physicochemical Properties

The foundational step in evaluating any potential drug candidate is a thorough understanding of its molecular structure and inherent physicochemical properties. These characteristics govern its solubility, stability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.

IUPAC Name: 4-(4-(phenylmethoxy)phenyl)sulfonylphenol[1]

Synonyms: 4-Benzyloxy-4′-hydroxydiphenyl sulfone, p-((p-Benzyloxyphenyl)sulphonyl)phenol[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule is characterized by two phenyl rings linked by a sulfonyl group. One phenyl ring is substituted with a hydroxyl group (phenol), while the other bears a benzyloxy group. The sulfonyl group acts as a rigid linker, influencing the spatial orientation of the two aromatic rings. The phenolic hydroxyl group provides a site for potential hydrogen bonding and can be a key pharmacophore for interaction with biological targets. The benzyloxy group, on the other hand, is often employed as a protecting group in organic synthesis and can modulate the lipophilicity of the molecule.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₄S | [2] |

| Molecular Weight | 340.39 g/mol | [1][2] |

| CAS Number | 63134-33-8 | [2] |

| Melting Point | 166-168 °C | [2] |

| Boiling Point | 558.6 °C at 760 mmHg | [2] |

| Density | 1.304 g/cm³ | [2] |

| XLogP3 | 4.2 | [1] |

The XLogP3 value of 4.2 suggests that the compound is relatively lipophilic, which has implications for its membrane permeability and potential for oral bioavailability.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a reliable and scalable two-step process, commencing with the preparation of the key intermediate, 4-benzyloxyphenol. The causality behind each step is explained to ensure reproducibility and understanding of the underlying chemical transformations.

Step 1: Synthesis of 4-Benzyloxyphenol

The initial step involves the Williamson ether synthesis, a classic and robust method for forming ethers. Here, the phenolic hydroxyl group of hydroquinone is selectively mono-benzylated.

Reaction Scheme:

Caption: Synthesis of 4-Benzyloxyphenol from hydroquinone and benzyl bromide.

Methodology:

-

Reaction Setup: To a solution of hydroquinone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.05 eq). The use of a slight excess of benzyl bromide ensures complete consumption of the starting phenol, while potassium carbonate acts as a mild base to deprotonate the hydroquinone. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting hydroquinone is consumed.

-

Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-benzyloxyphenol as a white solid. A patent describes a similar synthesis using benzyl halide and hydroquinone in methanol with a base.[3]

Step 2: Sulfonylation to Yield this compound

The final step involves the sulfonylation of the previously synthesized 4-benzyloxyphenol with 4-hydroxybenzenesulfonyl chloride. This electrophilic aromatic substitution reaction forms the diaryl sulfone linkage.

Reaction Scheme:

Sources

An In-depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a diaryl sulfone of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its molecular architecture and potential utility.

Core Chemical Identity and Properties

This compound, with the CAS number 63134-33-8, is a trifunctional organic molecule featuring a central diaryl sulfone core.[1] One aromatic ring is substituted with a hydroxyl group (a phenol), while the other bears a benzyloxy substituent. This unique arrangement of functional groups imparts a combination of rigidity from the sulfone bridge and conformational flexibility from the benzyl ether linkage, making it an intriguing scaffold for further chemical exploration.[2]

Nomenclature and Structural Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Benzyloxy-4'-hydroxydiphenyl sulfone, p-((p-Benzyloxyphenyl)sulphonyl)phenol, Bisphenol S-monobenzyl ether[1]

-

Molecular Formula: C₁₉H₁₆O₄S[1]

-

Molecular Weight: 340.4 g/mol [1]

-

CAS Number: 63134-33-8[1]

-

InChIKey: UWPJWCBDMZHMTN-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.

| Property | Value | Source |

| Melting Point | 166-168 °C | [3] |

| Boiling Point (Predicted) | 558.6 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.304 g/cm³ | [3] |

| XLogP3 | 4.2 | [1] |

| Flash Point (Predicted) | 291.6 °C | [3] |

Synthesis and Manufacturing

While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, its structure as a diaryl sulfone suggests several plausible synthetic routes based on established organic chemistry principles. The following proposed synthesis is a logical approach for laboratory-scale preparation.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthesis can be envisioned in two primary stages: the formation of the diaryl sulfone core via a Friedel-Crafts reaction, followed by the introduction of the benzyl group through a Williamson ether synthesis.

Caption: Proposed synthetic workflows for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Sulfonylation of Benzyloxybenzene

This step involves the electrophilic aromatic substitution of benzyloxybenzene with 4-hydroxybenzenesulfonyl chloride, catalyzed by a Lewis acid.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Addition of Lewis Acid: Cool the flask to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).

-

Addition of Reactants: Dissolve 4-hydroxybenzenesulfonyl chloride in anhydrous DCM and add it dropwise to the stirred suspension. Subsequently, add a solution of benzyloxybenzene in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Step 1 & 2: Williamson Ether Synthesis from Bisphenol S

This approach involves the selective mono-benzylation of 4,4'-sulfonyldiphenol (Bisphenol S).

-

Reaction Setup: In a round-bottom flask, dissolve 4,4'-sulfonyldiphenol and potassium carbonate in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the mixture.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

Workup and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography to isolate the desired mono-benzylated product from the starting material and the di-benzylated byproduct.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings. The benzylic protons (CH₂) should appear as a singlet. The phenolic hydroxyl proton will be a broad singlet, and its chemical shift may vary with concentration and solvent. The aromatic protons will exhibit complex splitting patterns (doublets and multiplets) in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 19 carbon atoms, though some aromatic carbons may have overlapping chemical shifts. The benzylic carbon will be readily identifiable. The carbons attached to the sulfonyl group and the oxygen atoms will be deshielded and appear at a lower field.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (340.4 m/z). Fragmentation patterns would likely involve cleavage of the benzyl group and the sulfonyl group, leading to characteristic fragment ions.

Reactivity and Chemical Behavior

The molecule possesses three key reactive sites: the phenolic hydroxyl group, the aromatic rings, and the benzyl ether.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. This functionality is a key handle for derivatization.

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing sulfonyl and ether/hydroxyl groups.

-

Benzyl Ether: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C), which would unmask a second phenolic hydroxyl group, converting the molecule to 4,4'-sulfonyldiphenol (Bisphenol S).

Applications and Future Research Directions

Currently, there is limited published information on the specific biological activities or direct applications of this compound. However, its chemical structure suggests several areas of potential interest for researchers.

Intermediate in Organic Synthesis

The presence of a reactive phenolic hydroxyl group makes this compound a valuable intermediate for the synthesis of more complex molecules. It can serve as a building block for creating libraries of compounds for screening in drug discovery programs. For instance, a European patent describes the use of a derivative, 4-benzyloxy-4'-(2-methylglycidyloxy) diphenylsulfone, in the formulation of thermal recording materials, highlighting the potential of this chemical scaffold in materials science.

Scaffold for Medicinal Chemistry

The diaryl sulfone motif is present in a number of biologically active compounds. The combination of the sulfone bridge, the phenolic hydroxyl, and the benzyloxy group in this compound provides a unique three-dimensional structure that could be explored for various therapeutic targets. The phenolic hydroxyl can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological macromolecules.

Unexplored Biological Potential

While the biological activity of this specific molecule is not well-documented, the closely related compound, 4-(benzyloxy)phenol, has been investigated for its immunomodulatory and antimycobacterial properties. It is plausible that this compound could exhibit its own unique biological profile. Further research is warranted to explore its potential in areas such as:

-

Antimicrobial activity: Screening against various bacterial and fungal strains.

-

Anticancer activity: Evaluation against a panel of cancer cell lines.

-

Enzyme inhibition: Testing against specific enzymes where diaryl sulfone structures have shown activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a diaryl sulfone with a well-defined chemical structure and physical properties. While its direct applications are not yet widely established, its chemical functionalities make it a promising candidate for further research and development, both as a versatile chemical intermediate and as a potential scaffold for the design of new bioactive molecules. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their exploration of this intriguing compound.

References

- PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.

- Oakwood Chemical. This compound. [Link]

- European Patent Office. (1992).

- Mishra, A., et al. (2024). 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells. Microbiological Research, 282, 127664. [Link]

- Mishra, A., et al. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunological Research, 73(1), 99. [Link]

- Utah Tech University. Williamson Ether Synthesis. [Link]

- Francis Academic Press.

Sources

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol physical properties

An In-depth Technical Guide to the Physical Properties of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as Bisphenol S-monobenzyl ether, is a diaryl sulfone derivative of significant interest in medicinal chemistry and materials science. Its structure combines a flexible benzyloxy ether linkage with the rigid, electron-withdrawing sulfone bridge and an acidic phenolic hydroxyl group. This unique combination of functional groups imparts specific physical properties that are critical to its behavior in both biological and chemical systems. Understanding these properties is paramount for researchers engaged in drug design, polymer chemistry, and synthetic methodology development.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical techniques. It is designed not merely to present data, but to offer insight into the experimental basis of these values and their implications for practical application. As Senior Application Scientists, we recognize that the "why" behind a protocol is as crucial as the "how," ensuring that the data generated is both accurate and meaningful.

Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental identifiers and computed physicochemical parameters. These values provide an initial fingerprint of the molecule's size, polarity, and potential behavior.

Chemical Structure and Identifiers

The molecule consists of two phenyl rings linked by a sulfonyl group (SO₂). One ring is substituted with a hydroxyl group (-OH), rendering it a phenol. The other is substituted with a benzyloxy group (-OCH₂C₆H₅).

Caption: Chemical structure of this compound.

Data Summary Table

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 63134-33-8 | [1][2] |

| Molecular Formula | C₁₉H₁₆O₄S | [1][3] |

| Molecular Weight | 340.39 g/mol | [1] |

| IUPAC Name | This compound | |

| Melting Point | 166-168 °C | [1] |

| Boiling Point | 558.6 °C at 760 mmHg | [1] |

| Density | 1.304 g/cm³ | [1] |

| pKa (Predicted) | 7.23 ± 0.15 | [4] |

| XLogP3 | 4.9 | [1] |

| Polar Surface Area | 72.0 Ų | [1] |

Thermal Properties

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the reported melting range is a sharp 166-168 °C , suggesting a high degree of purity.[1] A broad melting range would typically indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

The choice of a slow, controlled heating rate is the most critical parameter in obtaining an accurate melting point. Rapid heating can cause a lag between the temperature of the heating block and the sample itself, leading to an erroneously wide and elevated melting range. A rate of 1-2 °C per minute near the expected melting point is standard practice to ensure thermal equilibrium.[5]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed material is obtained at the sealed end.[5]

-

Apparatus Setup: The capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Initial Rapid Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~145 °C).

-

Controlled Heating and Observation: The heating rate is then reduced to 1-2 °C per minute.[5] The sample is observed through the magnifying lens.

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁-T₂.[5]

Caption: Workflow for Melting Point Determination.

Solubility and Acidity

Aqueous and Organic Solubility

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. While extensive quantitative data for this compound is not publicly available, its structure suggests low aqueous solubility due to the two large aromatic rings and a predicted XLogP3 of 4.9.[1] It is predicted to be soluble in polar organic solvents like methanol and DMSO.[4]

For drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, determined by methods like the shake-flask protocol below, represents the true equilibrium saturation point of a compound. It is the gold standard for understanding a compound's intrinsic properties. Kinetic solubility, often measured in high-throughput screens, reflects how readily a compound dissolves and can be influenced by factors like the rate of addition from a DMSO stock solution.[3]

This protocol is the benchmark for determining equilibrium solubility.[6][7]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

-

Validation: The solid material remaining in the vial should be analyzed (e.g., by DSC or XRD) to confirm that no phase change or degradation has occurred during the experiment.

Acidity (pKa)

The phenolic hydroxyl group is the primary acidic site on the molecule. The predicted pKa is approximately 7.23 .[4] This value is significantly lower (more acidic) than that of phenol itself (pKa ≈ 10).

The increased acidity is a direct consequence of the powerful electron-withdrawing effect of the para-sulfonyl group (-SO₂-). This group stabilizes the corresponding phenoxide anion through resonance and inductive effects, delocalizing the negative charge and making the deprotonation of the hydroxyl group more favorable. Understanding the pKa is critical, as the ionization state of a molecule at physiological pH (≈7.4) dictates its solubility, membrane permeability, and potential for receptor binding. With a pKa of 7.23, a significant portion of the molecule will exist as the anionic phenoxide form at physiological pH.

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and functional group composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

-

O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3550 cm⁻¹ . The broadening is a result of intermolecular hydrogen bonding.[8]

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appearing just above 3000 cm⁻¹ .[8]

-

S=O Asymmetric & Symmetric Stretch (Sulfone): Two strong, characteristic peaks are expected for the sulfone group, typically found around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[9] These are often the most intense peaks in the fingerprint region.

-

C-O Stretch (Phenol & Ether): Strong absorptions in the 1200-1260 cm⁻¹ region are characteristic of the aryl C-O bond vibrations.[8]

-

Aromatic C=C Bending: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton.

-

Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[10]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[11]

-

Phenolic -OH: A broad singlet, typically downfield (> δ 9.0 ppm). Its chemical shift can be concentration-dependent.

-

Aromatic Protons (8H): A series of doublets and triplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenol ring adjacent to the sulfone group will be the most downfield due to the strong electron-withdrawing effect.

-

Benzyl Protons (-CH₂-): A sharp singlet around δ 5.1 ppm.

-

Benzyl Aromatic Protons (5H): A multiplet around δ 7.3-7.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Given the compound's high molecular weight and low volatility, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable than Electron Ionization (EI).[12][13]

-

Molecular Ion Peak: The exact mass is 340.077.

-

In positive ion mode, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 341.084 .

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 339.070 would be prominent due to the acidic phenol.

-

Solid-State Properties

Crystal Structure Analysis

The three-dimensional arrangement of molecules in the solid state can significantly impact physical properties like solubility and melting point. Diaryl sulfones are known to exhibit polymorphism, where a single compound can crystallize into multiple different forms.

Determining the single-crystal X-ray structure is the definitive method for elucidating the 3D architecture, including bond angles, lengths, and intermolecular interactions like hydrogen bonding. For drug development, identifying the most stable polymorph is a regulatory requirement, as different crystal forms can have different dissolution rates and, consequently, different bioavailabilities.

While specific crystal structure data for this compound is not publicly available, the following workflow represents the standard, self-validating system for its determination.

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit.[14]

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) and deposited in a crystallographic database.

Caption: Workflow for Single-Crystal X-ray Diffraction.

References

- National Center for Biotechnology Information. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.

- University of Calgary. Melting point determination.

- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

- Yan, N. L., Wilson, I. A., & Kelly, J. W. (2023). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. Israel Journal of Chemistry, 63(10-11), e202300002. [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. [Link]

- Oakwood Chemical. This compound. [Link]

- U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

- Hawach. Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]

- Lund University Publications.

- Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][16]thiazin-4-one.

- eCampusOntario Pressbooks. Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

- Pharmapproach.

- Torgerson, D. F., Skowronski, R. P., & Macfarlane, R. D. (1974). New approach to the mass spectroscopy of non-volatile compounds.

- Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

- Chemistry Steps. Interpreting IR Spectra. [Link]

- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

- Fiveable. Mass spectrometry (MS). Organic Chemistry II. [Link]

- Musci, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

- ICCVAM.

- European Biomedical Institute.

- De la Rosa, M. A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. [Link]

- Wi, S., & Gonzalez-Sarrıas, A. (2018). Acquiring 1H and 13C Spectra. NMR-Based Metabolomics in Systems Biology. [Link]

- ResearchGate.

- Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

- ChemBK. 4-hydroxyphenyl sulfone. [Link]

Sources

- 1. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 2. pennwest.edu [pennwest.edu]

- 3. pharmatutor.org [pharmatutor.org]

- 4. 4-Benzyloxyphenyl 4-Hydroxyphenyl Sulfone CAS#: 63134-33-8 [m.chemicalbook.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. fda.gov [fda.gov]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]

- 13. non-volatile-organic-compounds-nvoc [ebi.bio]

- 14. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

This technical guide provides a comprehensive overview of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a key chemical intermediate with significant applications in industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.

Chemical Identity and Synonyms

This compound is a diaryl sulfone derivative characterized by a benzyloxy group on one phenyl ring and a hydroxyl group on the other. This structural arrangement imparts specific chemical properties that are leveraged in its primary applications.

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in its recognition across various chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 63134-33-8[1] |

| Molecular Formula | C₁₉H₁₆O₄S[1] |

| Molecular Weight | 340.40 g/mol [1] |

| Synonyms | Phenol, 4-[[4-(phenylmethoxy)phenyl]sulfonyl]-[1], 4-Benzyloxy-4'-hydroxydiphenyl sulfone[1], p-((p-Benzyloxyphenyl)sulphonyl)phenol[1], BPS-MPE, 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application.

| Property | Value |

| Melting Point | 164-166 °C |

| Boiling Point | 610 °C (literature) |

| Density | 1.304 g/cm³ |

| Appearance | White to off-white solid |

| Solubility | Insoluble in water, soluble in many organic solvents. |

| logP | ~3.6 (OECD Test Guideline 107) |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry reactions. The two primary retrosynthetic routes involve the formation of the sulfonyl linkage via a Friedel-Crafts reaction or the formation of the ether linkage via a Williamson ether synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides two plausible synthetic pathways:

Experimental Protocol: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a common and reliable method for the preparation of ethers. In this context, it involves the reaction of a phenoxide with an alkyl halide. A general protocol based on this approach is outlined below.

Materials:

-

4,4'-Sulfonyldiphenol (Bisphenol S)

-

Benzyl chloride (or benzyl bromide)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-sulfonyldiphenol and a slight molar excess of potassium carbonate in acetone.

-

Addition of Benzylating Agent: To the stirring suspension, add a stoichiometric amount of benzyl chloride dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white to off-white solid.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the two distinct phenyl rings, the benzylic protons, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the sulfonyl group and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak should correspond to the calculated molecular weight of C₁₉H₁₆O₄S.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A well-developed HPLC method will show a single major peak for the desired product, with any impurities appearing as separate, smaller peaks.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Applications

The primary application of this compound is as a color developer in thermal printing papers.[2][3]

Mechanism of Action in Thermal Paper

Thermal paper contains a layer of a leuco dye (a colorless or faintly colored dye precursor) and a developer.[3] When heat is applied by a thermal printer head, the developer and the leuco dye melt and react, causing the dye to undergo a chemical transformation that results in a colored form.

The role of this compound as a developer is to act as a proton donor. The acidic phenolic proton is transferred to the leuco dye, which induces a conformational change, often the opening of a lactone ring, leading to the formation of a highly conjugated and colored system.[4][5]

Sources

- 1. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Coloring Principle of Thermal Paper: An In-Depth Understanding - Sure Paper [sure-paper.com]

- 3. jotamachinery.com [jotamachinery.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Benzyloxyphenyl 4-Hydroxyphenyl Sulfone: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenyl 4-hydroxyphenyl sulfone, also known as Bisphenol S monobenzyl ether, is a key organic intermediate with significant applications in medicinal chemistry and materials science. Its rigid diaryl sulfone structure, combined with the versatile functionalities of a phenolic hydroxyl group and a benzyl ether, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, analytical characterization, and its critical role as a precursor in the development of next-generation pharmaceuticals, particularly Selective Estrogen Receptor Modulators (SERMs).

Physicochemical Properties

4-Benzyloxyphenyl 4-hydroxyphenyl sulfone is a white to off-white crystalline solid at room temperature.[1][2] Its core structure consists of two phenyl rings linked by a sulfonyl group, with a hydroxyl group on one ring and a benzyloxy group on the other. This combination of a flexible ether linkage and a rigid sulfone bridge imparts unique properties to the molecule, influencing its solubility, thermal stability, and reactivity.[3]

| Property | Value | Source(s) |

| CAS Number | 63134-33-8 | [1] |

| Molecular Formula | C₁₉H₁₆O₄S | [1] |

| Molecular Weight | 340.39 g/mol | [1] |

| Melting Point | 168-173 °C | [2] |

| Boiling Point (Predicted) | 558.6 ± 40.0 °C | [1] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.23 ± 0.15 | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Synthesis and Purification

The most common and industrially relevant synthesis of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone involves the selective mono-O-benzylation of 4,4'-dihydroxydiphenyl sulfone (Bisphenol S). This reaction leverages the differential reactivity of the two phenolic hydroxyl groups, or more commonly, uses stoichiometric control of the reagents to favor the monosubstituted product.

Synthesis Workflow

Caption: General workflow for the synthesis of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established patent literature.

Materials:

-

4,4'-Dihydroxydiphenyl sulfone (Bisphenol S)

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Toluene

-

Ethyl acetate

-

Hydrochloric acid (HCl), diluted

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4,4'-dihydroxydiphenyl sulfone (1 mole equivalent) in water containing 0.8-1.2 mole equivalents of sodium hydroxide.[4] The use of a slight sub-stoichiometric amount of base is crucial for maximizing the yield of the mono-benzylated product and minimizing the formation of the di-benzylated byproduct.

-

Addition of Benzyl Chloride: Heat the solution to a temperature between 40-80°C.[4] Slowly add 0.8-1.2 mole equivalents of benzyl chloride to the reaction mixture. Maintain vigorous stirring to ensure proper mixing of the reactants.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add toluene to the reaction mixture to extract the di-benzylated byproduct into the organic phase. Separate the aqueous layer.

-

Product Extraction: Add ethyl acetate to the aqueous layer to extract the desired 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone. The unreacted Bisphenol S will largely remain in the aqueous layer.

-

Purification: Separate the ethyl acetate layer, neutralize it with diluted hydrochloric acid, and wash with water. Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from toluene to yield white crystals of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone.

Spectroscopic Data (Predicted and Representative)

While experimentally derived spectra for this specific compound are not widely published in peer-reviewed literature, typical spectroscopic features can be predicted based on its structure and data from its precursor, 4,4'-dihydroxydiphenyl sulfone.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the hydroxyphenyl ring will appear as a distinct set of signals compared to those on the benzyloxyphenyl ring. The five protons of the benzyl group will appear as a multiplet, and the methylene protons (-CH₂-) of the benzyl group will exhibit a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 19 carbon atoms. The chemical shifts will be indicative of the aromatic carbons, the carbon of the methylene group in the benzyl ether, and the carbons of the benzyl group's phenyl ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Other key absorbances will include those for the C-O-C stretching of the ether linkage, the S=O stretching of the sulfone group, and the C-H and C=C stretching of the aromatic rings.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (340.39 g/mol ). Fragmentation patterns would likely involve the cleavage of the benzyl group and potentially the loss of SO₂.[2][6]

Applications in Drug Development

The primary application of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone in drug development is as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[7] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism, making them valuable for treating hormone-sensitive conditions like breast cancer and osteoporosis.[8]

Role in the Synthesis of Arzoxifene

Arzoxifene (LY-353381) is a third-generation SERM that has been investigated for the prevention and treatment of breast cancer and osteoporosis.[9][10] It is a potent estrogen antagonist in mammary and uterine tissues while acting as an agonist in bone.[10]

While detailed, step-by-step synthetic routes from 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone to arzoxifene are proprietary, the structural similarity suggests its potential role in constructing the core of the arzoxifene molecule. A plausible synthetic strategy would involve using the phenolic hydroxyl group of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone to form an ether linkage with another molecular fragment, a common step in building complex SERMs.

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-BENZYLPHENOL(101-53-1) 13C NMR [m.chemicalbook.com]

- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bis(4-hydroxyphenyl) Sulfone(80-09-1) 1H NMR spectrum [chemicalbook.com]

- 9. globethesis.com [globethesis.com]

- 10. Arzoxifene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Landscape of Bisphenol S 4-Benzyl Ether (BPS-BN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bisphenol S 4-benzyl ether (BPS-BN), a derivative of the widely utilized industrial chemical Bisphenol S (BPS). While specific literature on BPS-BN is nascent, this document synthesizes foundational knowledge of BPS with established principles of organic synthesis and analysis to offer a detailed exploration of BPS-BN's chemical structure, putative synthesis, anticipated properties, and potential toxicological profile. This guide is intended to serve as a foundational resource for researchers in toxicology, materials science, and drug development, providing both established data on the parent compound and reasoned postulations on the characteristics of its benzyl ether derivative to stimulate and inform future research endeavors. We will delve into the synthesis of BPS, propose a robust method for the subsequent etherification to yield BPS-BN, and outline detailed protocols for its analysis and characterization. Furthermore, we will explore the known signaling pathways disrupted by BPS and present a hypothetical framework for how the addition of a benzyl moiety might modulate these interactions.

Introduction: The Bisphenol S Precursor

Bisphenol S (BPS), with the IUPAC name 4,4'-sulfonyldiphenol, is an organic compound that has seen increasing use as a replacement for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Its chemical structure is characterized by two phenol rings linked by a sulfonyl group, which imparts greater thermal and light stability compared to BPA.[3] However, this structural similarity to BPA has raised concerns about its own potential as an endocrine-disrupting chemical (EDC).[4][5] Numerous studies have indicated that BPS exhibits estrogenic and anti-androgenic activities, raising questions about its safety as a BPA substitute.[6][7]

The subject of this guide, Bisphenol S 4-benzyl ether (BPS-BN), also referred to as Bisphenol S monobenzyl ether (BPS-MPE), is a derivative of BPS where one of the phenolic hydroxyl groups is etherified with a benzyl group.[8] This modification is expected to significantly alter the physicochemical properties and biological activity of the parent molecule. Understanding the synthesis, properties, and potential biological impact of BPS-BN is crucial for a comprehensive assessment of the environmental and health profiles of BPS derivatives.

Synthesis and Chemical Properties

Synthesis of Bisphenol S (BPS)

The industrial synthesis of Bisphenol S is typically achieved through the reaction of two equivalents of phenol with one equivalent of sulfuric acid or oleum.[1] This electrophilic aromatic substitution reaction can also yield the 2,4'-sulfonyldiphenol isomer as a common byproduct.[9]

Proposed Synthesis of Bisphenol S 4-Benzyl Ether (BPS-BN)

The most logical and widely applicable method for the synthesis of BPS-BN from BPS is the Williamson ether synthesis .[10][11] This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide.

-

Deprotonation of Bisphenol S:

-

Dissolve one equivalent of Bisphenol S in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a slight excess (1.1 equivalents) of a moderately strong base, such as potassium carbonate (K₂CO₃), to the solution. The use of a milder base is intended to favor mono-etherification.

-

Stir the mixture at room temperature for 1-2 hours to ensure the formation of the potassium phenoxide salt.

-

-

Etherification:

-

To the stirred suspension, add one equivalent of benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

-

Separate the organic layer, and wash it sequentially with a dilute aqueous solution of sodium hydroxide (to remove any unreacted BPS), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Bisphenol S 4-benzyl ether.

-

Chemical Properties of BPS and Anticipated Properties of BPS-BN

The introduction of the benzyl group is expected to alter the physicochemical properties of BPS. The table below summarizes the known properties of BPS and the anticipated changes in BPS-BN.

| Property | Bisphenol S (BPS) | Bisphenol S 4-Benzyl Ether (BPS-BN) (Anticipated) | Rationale for Change |

| Molecular Formula | C₁₂H₁₀O₄S[9] | C₁₉H₁₆O₄S | Addition of a C₇H₆ group. |

| Molecular Weight | 250.27 g/mol [9] | 340.40 g/mol | Addition of a benzyl group (90.13 g/mol ). |

| Appearance | White crystalline solid[12] | Likely a white to off-white solid | General appearance of similar aromatic ethers. |

| Melting Point | 245-250 °C[1] | Lower than BPS | Disruption of the symmetric crystal lattice and intermolecular hydrogen bonding network of BPS. |

| Solubility | Soluble in ethanol, ether; slightly soluble in benzene, DMSO; insoluble in water.[9] | Increased solubility in non-polar organic solvents (e.g., toluene, dichloromethane); decreased solubility in polar protic solvents (e.g., water, ethanol). | The bulky, non-polar benzyl group increases lipophilicity. |